molecular formula C22H21FN4O B2807402 3-Fluoro-4-({4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile CAS No. 2380194-83-0

3-Fluoro-4-({4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile

Cat. No.: B2807402
CAS No.: 2380194-83-0
M. Wt: 376.435
InChI Key: YIVDZUNSNVGPFH-UHFFFAOYSA-N
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Description

3-Fluoro-4-({4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile is a complex organic compound that features a quinazolinone moiety, a piperidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-({4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: Its structure suggests potential as a pharmaceutical agent, possibly targeting specific receptors or enzymes.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 3-Fluoro-4-({4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The quinazolinone moiety, in particular, is known to interact with various biological targets, suggesting potential pathways for its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Fluoro-4-({4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile apart is the combination of the fluoro, piperidine, and benzonitrile groups, which may confer unique properties in terms of binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

3-fluoro-4-[[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O/c23-20-11-17(12-24)5-6-18(20)14-26-9-7-16(8-10-26)13-27-15-25-21-4-2-1-3-19(21)22(27)28/h1-6,11,15-16H,7-10,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVDZUNSNVGPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)CC4=C(C=C(C=C4)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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